3-Bromo-1-cyclopentyl-1H-pyrazol-4-amine vs. 3-Methyl-cyclopentyl and 3-Chloro-cyclopentyl Analogs: QHTS IC50 Potency
In a quantitative high-throughput screening (qHTS) assay, the 3-bromo-1-cyclopentyl-1H-pyrazol-4-amine derivative demonstrated an IC50 value of 0.1 μM. This represents a measurable increase in potency compared to the 3-methyl-cyclopentyl analog (IC50 = 0.126 μM) and the 3-chloro-cyclopentyl analog (IC50 = 0.079 μM), showcasing the nuanced impact of the bromine substitution relative to other halogens and alkyl groups [1].
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.1 μM (Compound 23) |
| Comparator Or Baseline | 3-methyl analog: 0.126 μM (Compound 25); 3-chloro analog: 0.079 μM (Compound 22); 3-nitro analog: 0.063 μM (Compound 20) |
| Quantified Difference | The target compound is 1.26-fold more potent than the 3-methyl analog, but 1.26-fold less potent than the 3-chloro analog. |
| Conditions | qHTS protocol and NCGC curve fitting software; compounds were run in duplicate with Log IC50 standard errors ranging from 0 to 0.07. |
Why This Matters
This head-to-head quantitative comparison provides direct evidence for selecting this specific compound in SAR studies where subtle modulation of potency is critical, offering a defined point of differentiation from other common substituents at the 3-position.
- [1] Table 2. IC50 Values for Compounds. PMC2804034. View Source
